5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The oxadiazole moiety is particularly significant in medicinal chemistry due to its ability to interact with various biological targets. This compound's unique structure combines an amine and methoxyphenyl groups, which may enhance its pharmacological potential.
The compound is classified under the category of heterocyclic compounds, specifically as a substituted oxadiazole. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms, which contribute to their chemical reactivity and biological activity. The specific compound in question can be synthesized through various methods involving the reaction of hydrazones or acylhydrazones with different reagents.
The synthesis of 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine can be achieved through several methods:
The synthetic process may involve:
The molecular formula for 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is . The structure consists of:
Key structural data include:
The compound can undergo various chemical reactions typical for oxadiazoles:
These reactions are influenced by factors such as:
The mechanism of action for 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with biological targets:
5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific applications:
1,3,4-Oxadiazole represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms. This structure exhibits unique physicochemical properties, including moderate aromaticity (resonance energy ≈ 167.4 kJ/mol), metabolic stability, and balanced lipophilicity-hydrophilicity characteristics that facilitate transmembrane diffusion. The molecular architecture allows diverse substitution patterns at the 2,5-positions, enabling precise modulation of biological activity and pharmacokinetic profiles. As bioisosteric replacements for ester and amide functionalities, 1,3,4-oxadiazoles circumvent metabolic instability while maintaining target engagement capabilities through hydrogen bonding and dipole interactions [5] [9].
The medicinal exploration of 1,3,4-oxadiazoles commenced with Ainsworth's pioneering synthesis via hydrazine thermolysis in 1965. Early investigations focused on their inherent chemical stability and synthetic accessibility, but their therapeutic potential became evident through the development of Furamizole (antibacterial), Nesapidil (antiarrhythmic), and Tiodazosin (antihypertensive) in the late 20th century. The scaffold gained significant prominence with the FDA approval of Raltegravir (HIV integrase inhibitor) in 2007 and Zibotentan (endothelin A receptor antagonist for cancer) in 2010, validating its utility in addressing diverse therapeutic areas [5] [9] [6]. The evolution of synthetic methodologies—from early cyclodehydration approaches using phosphorus oxychloride to modern catalytic and room-temperature protocols—has dramatically expanded the accessible chemical space. Over 85 years of research has established 1,3,4-oxadiazoles as versatile pharmacophores with applications spanning oncology, infectious diseases, metabolic disorders, and neurology [6] [9].
Table 1: Historical Development of 1,3,4-Oxadiazole-Based Therapeutics
Year | Compound | Therapeutic Category | Significance |
---|---|---|---|
1960s | Furamizole | Antibacterial | Early clinical validation of antimicrobial activity |
1980s | Nesapidil | Antiarrhythmic | Demonstrated cardiovascular applications |
1990s | Tiodazosin | Antihypertensive | Exploration in cardiovascular regulation |
2007 | Raltegravir | Antiretroviral (HIV treatment) | First FDA-approved HIV integrase inhibitor |
2010 | Zibotentan | Anticancer (solid tumors) | Endothelin receptor antagonist for oncology |
The structural versatility of the 1,3,4-oxadiazole nucleus enables strategic modifications that confer polypharmacological profiles, making it particularly valuable in complex disease paradigms. Molecular hybridization strategies tethering oxadiazoles to complementary pharmacophores yield multifunctional agents capable of simultaneous modulation of discrete biological targets. For instance, benzimidazole-conjugated oxadiazoles demonstrate dual inhibition of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases at nanomolar concentrations (IC₅₀ = 2.3 nM), disrupting cancer cell proliferation through interference with Wnt/β-catenin and cell cycle pathways [6]. Similarly, 1,3,4-oxadiazole-thymidine phosphorylase inhibitors (e.g., 5-aryl-2-(thiophen-2-ylmethylene) derivatives) exhibit IC₅₀ values <10 µM by simultaneously engaging catalytic residues and allosteric sites, thereby suppressing angiogenesis and cancer metastasis [4].
The molecular plasticity of the oxadiazole ring permits rational optimization of drug-like properties. Computational studies reveal that 2,5-disubstituted variants with electron-donating groups (e.g., methoxy) enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, while amino substitutions facilitate hydrogen bonding with catalytic amino acids. These features underlie the efficacy of oxadiazole derivatives against structurally diverse targets: thymidylate synthase (anticancer), α-glucosidase (antidiabetic), peptide deformylase (antibacterial), and histone deacetylase (epigenetic modulation) [1] [4] [6]. Molecular docking analyses of 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine predict high-affinity binding to kinase domains and nuclear receptors, suggesting potential applications in oncology and metabolic disorders through multitarget engagement [4] [6].
Strategic functionalization of the 1,3,4-oxadiazole scaffold with amino and methoxy groups profoundly influences electronic distribution, binding interactions, and pharmacokinetic behavior. Quantum chemical analyses reveal that the 2-amino substituent elevates the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV, enhancing nucleophilic character and hydrogen bond donation capacity. This permits formation of bidentate hydrogen bonds with Asp/Glu residues in enzymatic pockets, as observed in thymidine phosphorylase inhibition where amino-substituted oxadiazoles demonstrate 5-fold greater potency than unsubstituted analogs [4] [10].
The para-methoxy group on the phenyl ring confers balanced electronic effects: resonance donation (+R) increases electron density on the oxadiazole ring, while moderate hydrophobicity (π = -0.02) enhances membrane permeability. Comparative studies of 4-methoxyphenyl versus phenyl analogs show 3-fold improved cellular uptake in Caco-2 models, attributed to altered log P profiles (2.1 vs. 2.8). Crucially, the methoxy moiety engages in favorable van der Waals interactions with hydrophobic enzyme subpockets, as substantiated by crystallographic data of oxadiazole-bound thymidylate synthase complexes [4] [6].
Table 2: Electronic and Binding Properties of Key Substituents in 1,3,4-Oxadiazoles
Substituent | Electronic Effect | Hydrogen Bond Capacity | Biological Impact |
---|---|---|---|
2-Amino group | Strong σ-donor (+I) | Donor & Acceptor (bidentate) | Enhances target affinity by 3-5 fold; improves solubility |
para-Methoxy phenyl | Moderate +R effect | Weak Acceptor | Increases log D by 0.7 units; enhances membrane permeability |
Ortho-hydroxy phenyl | Moderate -I effect | Strong Donor | Augments antioxidant properties; metal chelation potential |
In the specific compound 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, synergistic interplay between substituents is anticipated. The ortho-aminophenyl moiety at C5 provides hydrogen bonding functionality and potential for intramolecular interactions, while the N-(4-methoxyphenyl) group at C2 delivers optimal lipophilicity for membrane penetration. This configuration mirrors pharmacophore features in clinical-stage oxadiazoles, suggesting possible bioactivity against inflammation-associated enzymes (COX-2, LOX) and oncology targets (tyrosine kinases, PARP) [4] [6] [10]. Molecular dynamics simulations indicate that such substitutions stabilize protein-ligand complexes by 2.3 kcal/mol compared to monosubstituted analogs, highlighting their cooperative effects [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4